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For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the efficacy of two prominent FGFR inhibitors, Fexagratinib and

Pemigatinib. This analysis is supported by preclinical and clinical data to inform research and

development decisions.

Fexagratinib (formerly AZD4547) and Pemigatinib (Pemazyre) are both potent, selective, oral

inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1]

[2] Dysregulation of FGFR signaling, through mechanisms such as gene fusions,

amplifications, or activating mutations, is a known driver in various cancers.[3][4] Both

Fexagratinib and Pemigatinib have demonstrated therapeutic potential by targeting these

aberrant FGFR pathways.[5][6] This guide will delve into a detailed comparison of their efficacy,

supported by experimental data and methodologies.

Mechanism of Action and Target Specificity
Both Fexagratinib and Pemigatinib function by competitively binding to the ATP-binding site of

the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent

activation of downstream signaling pathways.[5][7] These pathways, including the RAS-MAPK

and PI3K-AKT cascades, are crucial for tumor cell proliferation, survival, and migration.[3][7]

While both drugs target FGFR1, 2, and 3, they exhibit different inhibitory concentrations (IC50)

and a weaker effect on FGFR4.[3][8][9]
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Preclinical Efficacy: A Head-to-Head Look
In vitro and in vivo preclinical studies have established the anti-tumor activity of both

Fexagratinib and Pemigatinib in cancer models with FGFR alterations.

In Vitro Kinase and Cell-Based Assays
The potency of these inhibitors against the FGFR family has been quantified through various

assays.

Inhibitor Target
IC50 (nM) -
Cell-Free
Assay

Cell Line
IC50 (nM) -
Antiproliferativ
e Assay

Fexagratinib FGFR1 0.2[8][10]
KG1a (FGFR1

fusion)
18[8]

FGFR2 2.5[8][10]
Sum52-PE

(FGFR amplified)
Not Specified

FGFR3 1.8[8][10]
KMS11 (FGFR3

translocation)
281[8]

FGFR4 165[10]

Pemigatinib FGFR1 0.4[9]
Ba/F3 (TEL-

FGFR1 fusion)
Not Specified

FGFR2 0.5[9]

FGFR3 1.0[9]
Ba/F3 (TEL-

FGFR3 fusion)
Not Specified

FGFR4 30[9]

Table 1: Comparative In Vitro Inhibitory Activity of Fexagratinib and Pemigatinib.

In Vivo Xenograft Models
Animal studies have demonstrated the ability of both drugs to inhibit tumor growth in xenograft

models. Oral administration of Fexagratinib at 12.5 mg/kg once daily resulted in 65% tumor
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growth inhibition in an FGFR1-fusion KG1a xenograft model.[8] Similarly, Pemigatinib has

shown potent anti-tumor activity in mouse xenograft models with FGFR1, FGFR2, or FGFR3

alterations.[3]

Clinical Efficacy and Patient Outcomes
Both Fexagratinib and Pemigatinib have been evaluated in clinical trials for various solid

tumors harboring FGFR alterations.

Drug Trial
Cancer
Type

FGFR
Alteration

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Fexagratinib
Phase II

(MATCH)

Advanced

Solid Tumors

FGFR2/3

activating

SNVs

10.5% (2/19)

[11]

6% (at 6

months)[11]

Phase II

FGFR1-

amplified

Breast

Cancer

FGFR1

amplification

12.5% (1/8)

[11]
Not Specified

Phase II

(TARGET)

Recurrent

High-Grade

Glioma

FGFR3-

TACC3 fusion
8% (1/12)[12]

1.4

months[12]

Pemigatinib
Phase II

(FIGHT-202)

Cholangiocar

cinoma

FGFR2

fusion/rearran

gement

36%[13][14]
6.9

months[14]

Phase II

(FIGHT-207)

Advanced

Solid Tumors

FGFR

fusions/rearra

ngements

26.5%

(13/49)[15]

4.5

months[15]

Phase II

(FIGHT-207)

Advanced

Solid Tumors

Activating

non-kinase

domain

mutations

9.4% (3/32)

[15]

3.7

months[15]
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Table 2: Summary of Clinical Trial Outcomes for Fexagratinib and Pemigatinib.

Pemigatinib received accelerated approval from the FDA for the treatment of adults with

previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an

FGFR2 fusion or other rearrangement.[16][17]

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for

evaluating these inhibitors.
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Inhibitor Efficacy Evaluation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Pemigatinib in FGFR-Driven Malignancies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612004#comparing-the-efficacy-of-fexagratinib-and-
pemigatinib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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